3-Bromobenzylhydrazine chemical properties and structure
3-Bromobenzylhydrazine chemical properties and structure
An In-Depth Technical Guide to 3-Bromobenzylhydrazine: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
As a foundational scaffold in contemporary drug discovery, 3-Bromobenzylhydrazine presents a unique combination of structural features and reactivity that make it a valuable building block for medicinal chemists. Its architecture, comprising a meta-substituted bromophenyl ring linked to a reactive hydrazine moiety via a methylene bridge, offers multiple avenues for synthetic diversification. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, structure, synthesis, and strategic applications of 3-Bromobenzylhydrazine, grounded in established chemical principles and field-proven insights. The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, while the hydrazine group serves as a versatile handle for constructing a wide array of heterocyclic systems and hydrazone-based conjugates.
Molecular Structure and Physicochemical Properties
The chemical identity of 3-Bromobenzylhydrazine is defined by its molecular formula, C7H9BrN2, and a molecular weight of approximately 201.06 g/mol .[1] The structure features a benzyl group substituted with a bromine atom at the meta position of the aromatic ring, and a hydrazine (-NHNH2) group attached to the benzylic carbon. This arrangement imparts a specific set of physicochemical properties that are critical for its handling, reactivity, and role as a pharmaceutical intermediate.
Structural Diagram
The structural formula provides a clear representation of the atomic connectivity and spatial arrangement of the molecule.
Caption: Chemical structure of [(3-Bromophenyl)methyl]hydrazine.[1]
Physicochemical Data
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 51859-95-1 | [1] |
| Molecular Formula | C7H9BrN2 | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Synonyms | [(3-Bromophenyl)methyl]hydrazine | [1] |
| Appearance | Typically an oil or low-melting solid | N/A |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | N/A |
Spectroscopic Characterization
While a dedicated spectrum for 3-Bromobenzylhydrazine is not publicly available, its spectral characteristics can be reliably predicted based on the analysis of structurally similar compounds.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The aromatic protons will appear as a complex multiplet pattern in the range of δ 7.0-7.5 ppm. The benzylic methylene protons (-CH2-) should present as a singlet at approximately δ 3.8-4.0 ppm, similar to the benzylic protons in 3-bromobenzylamine hydrochloride.[2] The hydrazine protons (-NHNH2) will likely appear as broad singlets that can exchange with D2O, with chemical shifts that are highly dependent on solvent and concentration.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon atom attached to the bromine (C-Br) appearing around δ 122 ppm and the other aromatic carbons between δ 125-135 ppm. The benzylic carbon (-CH2-) is anticipated to have a chemical shift in the range of δ 50-60 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. Key absorption bands are expected for N-H stretching of the hydrazine group around 3300-3400 cm⁻¹.[3][4] C-H stretching vibrations from the aromatic ring will be observed just above 3000 cm⁻¹, while the sp³ C-H stretching of the methylene group will appear just below 3000 cm⁻¹.[3] The C=C stretching vibrations of the benzene ring will produce characteristic peaks in the 1400-1600 cm⁻¹ region.[3][5] A C-Br stretching band may be observed in the fingerprint region, typically below 700 cm⁻¹.
Synthesis and Purification
The synthesis of 3-Bromobenzylhydrazine can be achieved through a multi-step pathway starting from commercially available 3-bromobenzaldehyde. The chosen pathway ensures high yields and purity by leveraging well-established and reliable chemical transformations. The rationale is to first create a good leaving group at the benzylic position, which can then be displaced by hydrazine.
Synthetic Workflow Diagram
Caption: A multi-step synthetic route to 3-Bromobenzylhydrazine.
Detailed Experimental Protocol
Step 1: Reduction of 3-Bromobenzaldehyde to 3-Bromobenzyl Alcohol
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Dissolve 3-bromobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding water, followed by acidification with 1M HCl to neutralize the excess borohydride.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-bromobenzyl alcohol, which can be used in the next step without further purification if sufficiently pure.
Step 2: Conversion of 3-Bromobenzyl Alcohol to 3-Bromobenzyl Bromide
-
Dissolve 3-bromobenzyl alcohol (1.0 eq) in an anhydrous solvent such as diethyl ether or dichloromethane under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise. This reaction is highly exothermic and generates HBr gas; therefore, it must be performed in a well-ventilated fume hood. The use of PBr₃ is effective for converting primary alcohols to alkyl bromides with minimal rearrangement.[6]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture over ice water to quench the excess PBr₃.
-
Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford 3-bromobenzyl bromide.[7]
Step 3: Synthesis of 3-Bromobenzylhydrazine
-
Dissolve 3-bromobenzyl bromide (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 eq) to the solution. A large excess of hydrazine is used to minimize the formation of the dibenzylhydrazine byproduct.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent like dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give the crude product.
Purification: The crude 3-Bromobenzylhydrazine is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.
Chemical Reactivity and Applications in Drug Discovery
The utility of 3-Bromobenzylhydrazine in medicinal chemistry stems from the distinct reactivity of its two key functional domains: the hydrazine moiety and the brominated aromatic ring.
Reactivity of the Hydrazine Moiety
The primary amine of the hydrazine group is a potent nucleophile, readily reacting with electrophiles. Its most common application is in the formation of hydrazones through condensation with aldehydes and ketones. This reaction is fundamental in creating linkers or pharmacophores in drug candidates.
Caption: General reaction scheme for hydrazone formation.
This hydrazone linkage is present in numerous biologically active compounds and can be designed to target specific enzymes or receptors. For example, hydrazine-containing scaffolds have been explored in the development of anticancer agents.[8]
Reactivity of the Bromophenyl Group
The bromine atom on the phenyl ring is a versatile handle for introducing further molecular complexity. It is an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the strategic attachment of other aryl, vinyl, or alkynyl groups, enabling the exploration of a vast chemical space during lead optimization. This approach is a cornerstone of modern drug discovery for building libraries of compounds with diverse substitutions.
Role in Drug Design and Development
3-Bromobenzylhydrazine serves as a key intermediate in the synthesis of novel therapeutic agents. Its fragments can be found in molecules designed as enzyme inhibitors, receptor antagonists, and other targeted therapies.
-
Enzyme Inhibition: The benzylhydrazine core can be elaborated to fit into the active sites of enzymes. For instance, derivatives could be designed as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer progression.[9][10]
-
Prodrug Strategies: The hydrazine moiety can be used to create prodrugs that release the active parent drug under specific physiological conditions.[11][12][13] This can improve drug delivery, particularly to challenging targets like the central nervous system (CNS).[11][13]
-
Scaffold for Heterocyclic Synthesis: Hydrazines are precursors to a wide variety of nitrogen-containing heterocycles, such as pyrazoles, triazoles, and indazoles. These ring systems are privileged structures in medicinal chemistry, frequently appearing in approved drugs.
Safety, Handling, and Storage
As with many hydrazine derivatives and brominated organic compounds, 3-Bromobenzylhydrazine must be handled with appropriate care.
-
Hazards: It is expected to be an irritant to the skin, eyes, and respiratory system.[14][15] Inhalation, ingestion, or skin contact may be harmful.[16]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][16] Avoid breathing dust, fumes, or vapors.[14] Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
3-Bromobenzylhydrazine is a highly versatile and valuable chemical intermediate for the synthesis of novel compounds in the field of drug discovery. Its dual reactivity allows for the independent functionalization of both the hydrazine group and the aromatic ring, providing a powerful platform for generating diverse molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity enables researchers to strategically incorporate this scaffold into rational drug design programs aimed at developing next-generation therapeutics.
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